molecular formula C19H28O3 B135574 11-Ketoandrosterone CAS No. 1231-82-9

11-Ketoandrosterone

Cat. No. B135574
CAS RN: 1231-82-9
M. Wt: 304.4 g/mol
InChI Key: IUNYGQONJQTULL-UFTZPVOZSA-N
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Description

11-Ketoandrosterone is an endogenous steroid and an androgen . It is a 11-keto form and a metabolite of androsterone . It belongs to a group of 11-oxyandrogens, i.e., 11-oxygenated (oxygen atom on C11 position forms a ketone group) 19-carbon steroids . These 11-oxyandrogens are potent and clinically relevant agonists of the androgen receptors .


Synthesis Analysis

11-Ketoandrosterone is a metabolite that may be biosynthesized within the androgen backdoor pathway . This is a metabolic pathway for androgen synthesis that bypasses testosterone as an intermediate product .


Molecular Structure Analysis

The systematic IUPAC name of 11-Ketoandrosterone is (3aS,3bS,5aS,7R,9aS,9bS,11aS)-7-Hydroxy-9a,11a-dimethyltetradecahydro-1H-cyclopenta[a]phenanthrene-1,10(2H)-dione . Its chemical formula is C19H28O3 .


Chemical Reactions Analysis

11-Ketoandrosterone is a metabolite that may be biosynthesized within the androgen backdoor pathway . This pathway bypasses testosterone as an intermediate product . SRD5A2 catalyzes the 5α-reduction of 11-ketotestosterone that terminates at 11-ketoandrosterone .


Physical And Chemical Properties Analysis

11-Ketoandrosterone has a molar mass of 304.430 g·mol−1 . Its chemical formula is C19H28O3 .

Scientific Research Applications

Metabolic Pathways and Enzymatic Activities

  • A-Ring Reduction of 11-Ketotestosterone : 11-Ketotestosterone, a precursor to 11-Ketoandrosterone, is metabolized by AKR1D1 and SRD5A2 enzymes. This metabolism is essential in the inactivation process, where 11-Ketoandrosterone is a specific urinary marker of 11-Ketotestosterone production (Barnard, Nikolaou, Louw, & Storbeck, 2020).

Role in Hormonal Metabolism and Disease States

  • 11-Oxygenated C19 Steroids in Polycystic Ovary Syndrome (PCOS) : 11-Ketoandrosterone, as part of the 11-oxygenated C19 steroid pathway, plays a significant role in androgen metabolism in PCOS. Elevated levels of these androgens are observed in PCOS, indicating their major role in the condition (O’Reilly et al., 2016).

Diagnostic and Monitoring Applications

  • Salivary Measurement in Congenital Adrenal Hyperplasia (CAH) : The correlation between plasma and salivary concentrations of 11-Ketoandrosterone in CAH suggests its potential as a non-invasive monitoring tool for this condition (Bacila et al., 2019).

Therapeutic Targets and Interventions

  • Glucocorticoid Activation and Metabolic Syndrome : Studies have indicated the role of enzymes like 11β-HSD-1 in the conversion of 11-keto forms to active glucocorticoids, implicating 11-Ketoandrosterone in the development of metabolic disorders like diabetes and obesity (Masuzaki et al., 2001).

Enzymatic and Structural Analysis

  • Crystal Structure Studies : Investigations into the crystal structures of enzymes like 11β-HSD-1, which are involved in the metabolic conversion to 11-Ketoandrosterone, provide insights into the molecular interactions and potential therapeutic targets for conditions like diabetes (Zhang et al., 2005).

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye when handling 11-Ketoandrosterone . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(3R,5S,8S,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,17,20H,3-10H2,1-2H3/t11-,12+,13-,14-,17+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNYGQONJQTULL-UFTZPVOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901043038
Record name 11-Oxoandrosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Ketoandrosterone

CAS RN

1231-82-9
Record name 11-Oxoandrosterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1231-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Ketoandrosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001231829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Oxoandrosterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56412
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11-Oxoandrosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-KETOANDROSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T4E87JT27
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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